molecular formula C19H13N5O2S B4733158 N,N'-1,3-benzothiazole-2,6-diyldinicotinamide

N,N'-1,3-benzothiazole-2,6-diyldinicotinamide

Cat. No. B4733158
M. Wt: 375.4 g/mol
InChI Key: WVRHVIKQAOLDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N’-1,3-benzothiazole-2,6-diyldinicotinamide” is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular formula of “N,N’-1,3-benzothiazole-2,6-diyldinicotinamide” is C11H11N3O2S . The average mass is 249.289 Da and the monoisotopic mass is 249.057190 Da .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized using various reactions. For instance, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates .

Scientific Research Applications

Antimicrobial Applications

The benzothiazole nucleus is known for its antimicrobial properties. N,N’-1,3-benzothiazole-2,6-diyldinicotinamide, as a derivative, may be explored for its potential to inhibit the growth of bacteria and fungi. This application is crucial in the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .

Anticancer Activity

Benzothiazole derivatives have been identified as promising anticancer agents. Research into N,N’-1,3-benzothiazole-2,6-diyldinicotinamide could focus on its efficacy in targeting cancer cells, understanding its mechanism of action, and determining its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound’s application in reducing inflammation could be significant in the treatment of chronic inflammatory diseases. By studying its interaction with inflammatory pathways, researchers could develop new anti-inflammatory drugs with fewer side effects than current medications .

Antidiabetic Effects

Given the benzothiazole core’s role in antidiabetic drug design, N,N’-1,3-benzothiazole-2,6-diyldinicotinamide might be investigated for its potential to regulate blood sugar levels. This could lead to the development of novel treatments for diabetes .

Anticonvulsant Potential

The benzothiazole moiety is associated with anticonvulsant activity. This application could be particularly relevant for the treatment of epilepsy and other seizure disorders. Research could aim to understand how N,N’-1,3-benzothiazole-2,6-diyldinicotinamide modulates neuronal excitability .

Drug Development and Medicinal Chemistry

As a heterocyclic compound, N,N’-1,3-benzothiazole-2,6-diyldinicotinamide is of interest in medicinal chemistry for drug development. Its structure could be used as a scaffold for the synthesis of compounds with various pharmacological activities. The exploration of its chemical properties could lead to the discovery of new drugs with improved efficacy and safety profiles .

Mechanism of Action

While the specific mechanism of action for “N,N’-1,3-benzothiazole-2,6-diyldinicotinamide” is not available, benzothiazole derivatives have shown potential activity against several infections . They have been studied for their potential anti-inflammatory and analgesic activities .

Safety and Hazards

The safety data sheet for benzothiazole indicates that it is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area .

Future Directions

Benzothiazole and its derivatives have been extensively studied for their potential therapeutic applications . Future research should focus on elucidating the molecular mechanisms of benzothiazole analogues and conducting clinical studies to develop new drugs with reduced side effects .

properties

IUPAC Name

N-[2-(pyridine-3-carbonylamino)-1,3-benzothiazol-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O2S/c25-17(12-3-1-7-20-10-12)22-14-5-6-15-16(9-14)27-19(23-15)24-18(26)13-4-2-8-21-11-13/h1-11H,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRHVIKQAOLDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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